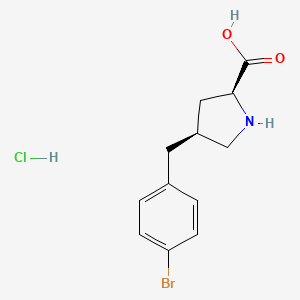

(4S)-4-(4-Bromo-bencil)-L-prolina clorhidrato

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "(4S)-4-(4-Bromo-benzyl)-l-proline hcl" is not directly mentioned in the provided papers. However, these papers discuss the use of L-proline and its derivatives in various catalytic and synthetic processes. L-proline is a natural amino acid that acts as a bifunctional organocatalyst due to its secondary amine and carboxylic acid functionalities . It is involved in catalyzing asymmetric syntheses and the construction of heterocyclic compounds, which are significant in the development of pharmaceuticals and agrochemicals .

Synthesis Analysis

L-proline and its derivatives are used as catalysts in the synthesis of various organic compounds. For instance, CuI/4-hydroxy-l-proline catalyzes the coupling of aryl bromides with N-Boc hydrazine and aqueous ammonia to produce N-aryl hydrazides and primary arylamines . Additionally, L-proline catalyzes the three-component synthesis of densely functionalized 4H-chromenes and 6-amino-4-alkyl/aryl-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles . These reactions demonstrate the versatility of L-proline in facilitating the formation of complex molecules under mild and environmentally benign conditions.

Molecular Structure Analysis

The molecular structure of L-proline derivatives is crucial for their catalytic activity. The stereochemistry of L-proline, as seen in the synthesis of N-benzyl (2S,3S,4S)-3-hydroxy-4-methylproline, is important for achieving high stereoselectivity in the synthesis of pyrrolidine derivatives . The presence of functional groups such as hydroxyl, amine, and carboxylic acid in L-proline and its derivatives allows for multiple reaction pathways and the formation of various heterocyclic structures .

Chemical Reactions Analysis

L-proline catalyzes a range of chemical reactions, including the selective synthesis of 2-aryl-1-arylmethyl-1H-benzimidazoles from substituted o-phenylenediamines and aldehydes . It also facilitates the multicomponent synthesis of 2H-benzo[g]pyrazolo[3,4-b]quinoline-5,10(4H,11H)-dione derivatives . These reactions highlight the ability of L-proline to act as an organocatalyst in the formation of complex molecules with potential biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of L-proline and its derivatives, such as solubility and melting point, are important for their practical application in synthesis. For example, trans-4-hydroxy-l-proline is soluble in water and has a melting point of 274°C . These properties, along with its nonhazardous and nontoxic nature, make it suitable for use in various synthetic processes .

Aplicaciones Científicas De Investigación

- Los investigadores han explorado el uso de éteres halo bencílicos, incluyendo el cloruro de 4-bromobencenosulfonilo, como grupos protectores . Estos grupos protegen grupos funcionales específicos durante la síntesis orgánica compleja, previniendo reacciones no deseadas. La estabilidad del compuesto y la facilidad de eliminación lo hacen valioso en el diseño de rutas sintéticas eficientes.

Síntesis orgánica y grupos protectores

Safety and Hazards

Propiedades

IUPAC Name |

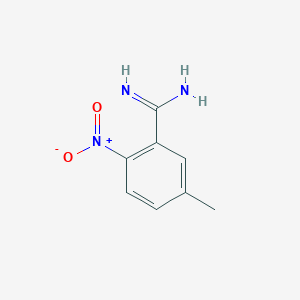

(2S,4S)-4-[(4-bromophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BrNO2.ClH/c13-10-3-1-8(2-4-10)5-9-6-11(12(15)16)14-7-9;/h1-4,9,11,14H,5-7H2,(H,15,16);1H/t9-,11-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLADUNWTKKPQQP-ROLPUNSJSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1C(=O)O)CC2=CC=C(C=C2)Br.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](CN[C@@H]1C(=O)O)CC2=CC=C(C=C2)Br.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(3-{[6-Oxo-3-(pyridin-4-yl)-1,6-dihydropyridazin-1-yl]methyl}azetidin-1-yl)pyridine-3-carbonitrile](/img/structure/B2500997.png)

![4-(3-methylbutanoyl)-N-[2-(2-pyridinyl)ethyl]-1H-pyrrole-2-carboxamide](/img/structure/B2500998.png)

![2-[[1-[3-(1,3-Benzodioxol-5-ylmethoxy)-2-hydroxypropyl]piperidin-4-yl]methyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B2500999.png)

![(E)-N1-(thiophen-2-ylmethylene)-3-(thiophen-2-ylsulfonyl)-1H-pyrrolo[2,3-b]quinoxaline-1,2-diamine](/img/structure/B2501000.png)

![1-acetyl-5-bromo-N-[3-(dimethylamino)propyl]indoline-6-sulfonamide](/img/structure/B2501001.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)acetamide](/img/structure/B2501009.png)